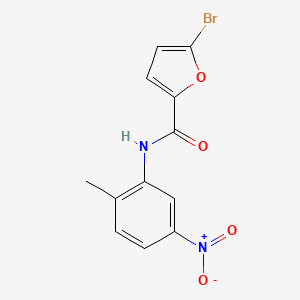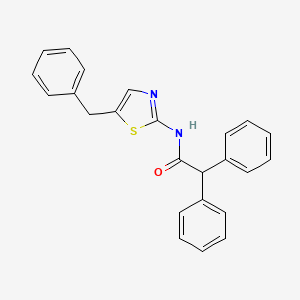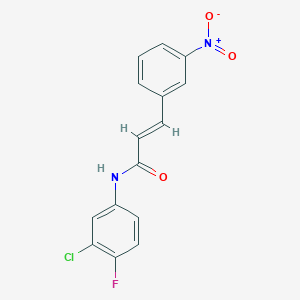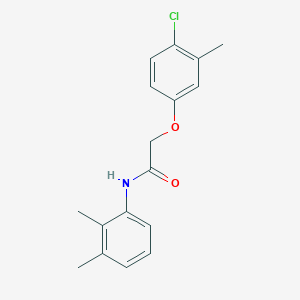![molecular formula C14H9N3O3S B5845715 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide](/img/structure/B5845715.png)
4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide, also known as DCVJ, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DCVJ is a fluorescent dye that has been widely used in various fields of research, including biochemistry, cell biology, and neuroscience.
Mechanism of Action
The mechanism of action of 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide is based on its ability to bind to and fluoresce in the presence of certain molecules. 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide is a sulfonamide dye that binds to proteins and other biomolecules through electrostatic interactions. When 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide binds to a molecule, it undergoes a conformational change that results in a change in its fluorescence properties.
Biochemical and Physiological Effects
4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable tool for scientific research. 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide does not affect cell viability or metabolism, and it does not interfere with cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide is its high sensitivity and specificity. 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide can detect changes in membrane potential, calcium concentration, and pH with high accuracy, making it a powerful tool for studying cellular function and activity.
However, 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide has some limitations. It is not suitable for long-term imaging studies due to its photobleaching properties, and it can be toxic at high concentrations. Additionally, 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide is not suitable for in vivo imaging studies due to its limited penetration into tissues.
Future Directions
There are several future directions for 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide research. One potential direction is the development of new 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide derivatives with improved properties, such as increased photostability and reduced toxicity. Another direction is the application of 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide in new areas of research, such as cancer biology and immunology. Finally, 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide could be used in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to provide more detailed information about cellular structure and function.
Conclusion
In conclusion, 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide, or 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide, is a powerful fluorescent dye that has been widely used in various scientific research applications. 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide has unique properties that make it a valuable tool for studying cellular function and activity. While there are some limitations to its use, 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide has significant potential for future research in a variety of fields.
Synthesis Methods
The synthesis of 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide is a complex process that involves several steps. The first step is the synthesis of 5-(2,2-dicyanovinyl)-2-furyl bromide, which is then reacted with 4-aminobenzenesulfonamide to form 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide. The yield of 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide is typically around 50%, and the purity can be improved through recrystallization.
Scientific Research Applications
4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide has been widely used as a fluorescent probe in various scientific research applications. One of the most significant applications of 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide is in the field of neuroscience, where it has been used to study the function and activity of neurons. 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide can be used to measure changes in membrane potential, calcium concentration, and pH in neurons, making it a powerful tool for studying neuronal activity.
4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide has also been used in biochemistry and cell biology research to study protein-protein interactions, protein localization, and intracellular signaling pathways. 4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide can be conjugated to proteins and used as a fluorescent tag to visualize their localization and interactions.
properties
IUPAC Name |
4-[5-(2,2-dicyanoethenyl)furan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c15-8-10(9-16)7-12-3-6-14(20-12)11-1-4-13(5-2-11)21(17,18)19/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMCPCMPQWJYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C#N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5845637.png)
![ethyl {4-[(benzylsulfonyl)amino]phenyl}acetate](/img/structure/B5845643.png)

![3-chloro-4-methyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5845652.png)
![2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5845659.png)

![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845671.png)
![N-[2-(aminocarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B5845674.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5845678.png)


![methyl 4-[1,3-bis(benzoylamino)-11-(hydroxyimino)-5,9-dithiatricyclo[6.2.1.0~2,6~]undec-7-yl]butanoate](/img/structure/B5845695.png)
![1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5845702.png)
